Comprehensive Spectroscopic Profiling of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol: A Critical Tenofovir Regioisomeric Impurity
Comprehensive Spectroscopic Profiling of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol: A Critical Tenofovir Regioisomeric Impurity
Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Spectroscopic Guide
Executive Summary
In the commercial synthesis of acyclic nucleoside phosphonate (ANP) antivirals—most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF)—rigorous impurity profiling is a regulatory mandate. The compound (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol (CAS: 36817-69-3), commonly referred to as Tenofovir Impurity B, is a critical process-related regioisomer [1].
Because this impurity shares the exact molecular weight (MW 193.21) and a nearly identical functional group profile with the desired Tenofovir intermediate, standard chromatographic assays often struggle to resolve them without optimized methods. This whitepaper provides an in-depth, causality-driven guide to the structural elucidation of this regioisomer using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).
Mechanistic Origin & Causality: The Regioselectivity Challenge
The lone stereocenter in Tenofovir is installed during the first stage of its synthesis via the base-mediated alkylation of adenine with an electrophile, typically (R)-propylene carbonate or (R)-propylene oxide [2].
In polar aprotic solvents (e.g., DMF or DMSO), the adeninate anion exhibits a strong thermodynamic preference for alkylation at the N9 position over the N3 or N7 positions [3]. However, the regioselectivity of the epoxide/carbonate ring opening dictates the final structure of the aliphatic chain:
-
Major Pathway (Desired): Nucleophilic attack by the N9-adeninate anion at the sterically favored, less substituted carbon (C1) of the electrophile yields the secondary alcohol: (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol.
-
Minor Pathway (Impurity): Attack at the more sterically hindered carbon (C2) yields the primary alcohol regioisomer: (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol.
Caption: Regioselective formation of the target impurity during base-catalyzed adenine alkylation.
Experimental Methodologies & Analytical Workflow
To ensure self-validating and reproducible results, the following protocols outline the exact parameters required for the isolation of spectroscopic data.
Protocol 1: Sample Preparation and NMR Acquisition
-
Dissolution: Weigh ~10 mg of the highly purified (>98%) impurity standard. Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS). Causality Note: DMSO-d₆ is strictly selected over CDCl₃ due to the high polarity and intermolecular hydrogen-bonding potential of the purine derivative, which causes severe line broadening or insolubility in non-polar solvents.
-
Acquisition (¹H NMR): Acquire spectra at 400 MHz (or higher) using a standard pulse sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.
-
Acquisition (¹³C NMR): Acquire spectra at 100 MHz using proton decoupling (e.g., zgpg30). A minimum of 1024 scans is required to ensure an adequate signal-to-noise ratio for the quaternary purine bridgehead carbons (C4, C5), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
Protocol 2: LC-MS/MS Analysis
-
Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to promote gas-phase protonation.
-
Ionization: Operate the MS in positive electrospray ionization mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.
-
Fragmentation (CID): Perform MS² on the precursor ion m/z 194.1 using argon as the collision gas at a normalized collision energy (NCE) of 20–30 eV.
Caption: Comprehensive spectroscopic workflow for structural elucidation of the purine derivative.
Spectroscopic Characterization & Data Elucidation
Nuclear Magnetic Resonance (NMR)
The structural assignment of (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol relies heavily on the chemical shifts of the aliphatic chain, which differ drastically from the desired Tenofovir intermediate.
-
The Methine Proton (C2'-H): Because C2' is directly bonded to the strongly electron-withdrawing N9 atom of the purine ring, the methine proton is significantly deshielded via both inductive effects and the magnetic anisotropy of the aromatic system. It resonates as a multiplet at ~4.60–4.80 ppm .
-
Diastereotopic Protons (C1'-H₂): The presence of a chiral center at C2' breaks the symmetry of the adjacent hydroxymethyl group. Consequently, the two protons of the C1' methylene group are diastereotopic. They do not appear as a simple doublet; instead, they couple with each other and the adjacent methine proton to form a complex ABX multiplet at ~3.60–3.80 ppm .
-
Purine Core: The N9-alkylation is orthogonally confirmed by the characteristic shifts of the adenine C2 and C8 protons, which appear as sharp singlets at ~8.13 ppm and ~8.20 ppm , respectively [3].
Mass Spectrometry (LC-MS/MS)
In ESI+, the molecule readily protonates at the highly basic nitrogen atoms of the adenine ring (N1 or N3), yielding a pseudo-molecular ion [M+H]⁺ at m/z 194.1 .
Upon Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the heterolytic cleavage of the N9–C(alkyl) bond. This neutral loss of the aliphatic alcohol chain (C₃H₆O, 58 Da) generates a highly abundant product ion at m/z 136.0 . This fragment is the universal hallmark of N-alkylated adenines, representing the intact protonated adenine base [Ade+H]⁺, which is thermodynamically favored due to extensive resonance stabilization across the fused purine system [4].
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR provides rapid confirmation of the primary alcohol functionality. The C–O stretching vibration of the primary alcohol is distinctly visible as a sharp, strong band at ~1050 cm⁻¹ . This is accompanied by a broad O–H stretching band that overlaps with the N–H stretches of the exocyclic amine between 3100 and 3400 cm⁻¹ .
Quantitative Data Summary
The following tables summarize the expected spectroscopic data for the target impurity, serving as a reference matrix for quality control (QC) environments.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Causality / Structural Notes |
| C8-H (Purine) | 8.20 | Singlet (s) | 1H | Deshielded by adjacent N7/N9 atoms |
| C2-H (Purine) | 8.13 | Singlet (s) | 1H | Deshielded by adjacent N1/N3 atoms |
| N6-NH₂ | 7.20 | Broad Singlet (br s) | 2H | Rapid chemical exchange; disappears in D₂O |
| O-H | 5.05 | Triplet (t) | 1H | Coupled to C1'-H₂; disappears in D₂O |
| C2'-H (Aliphatic) | 4.60 – 4.80 | Multiplet (m) | 1H | Strongly deshielded by N9 attachment |
| C1'-H₂ (Aliphatic) | 3.60 – 3.80 | Multiplet (m) | 2H | Diastereotopic ABX system due to C2' chirality |
| C3'-H₃ (Aliphatic) | 1.48 | Doublet (d) | 3H | Coupled to C2'-H methine (J ≈ 7.0 Hz) |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Position | Chemical Shift (ppm) | Carbon Type | Causality / Structural Notes |
| C6 (Purine) | 156.1 | Quaternary | Highly deshielded by exocyclic amine |
| C2 (Purine) | 152.5 | CH | Aromatic methine |
| C4 (Purine) | 149.8 | Quaternary | Bridgehead carbon |
| C8 (Purine) | 139.5 | CH | Aromatic methine |
| C5 (Purine) | 118.8 | Quaternary | Bridgehead carbon |
| C1' (Aliphatic) | 63.5 | CH₂ | Hydroxymethyl carbon (O-attached) |
| C2' (Aliphatic) | 52.0 | CH | Methine carbon (N9-attached) |
| C3' (Aliphatic) | 15.5 | CH₃ | Terminal methyl carbon |
Table 3: MS and FT-IR Data Summary
| Analytical Technique | Key Parameter | Value / Observation | Structural Significance |
| LC-MS (ESI+) | [M+H]⁺ Precursor | m/z 194.1 | Confirms exact mass of C₂H₁₁N₅O |
| LC-MS/MS (CID) | Major Product Ion | m/z 136.0 | [Ade+H]⁺; confirms N-alkylated adenine core |
| FT-IR | O-H / N-H Stretch | 3100 – 3400 cm⁻¹ | Confirms primary alcohol and exocyclic amine |
| FT-IR | C=N / C=C Stretch | 1640, 1600 cm⁻¹ | Confirms purine ring aromaticity |
| FT-IR | C-O Stretch | ~1050 cm⁻¹ | Confirms primary alcohol functionality |
References
- Organic Process Research & Development (ACS Publications)
- An Efficient Synthesis of Tenofovir (PMPA)
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
